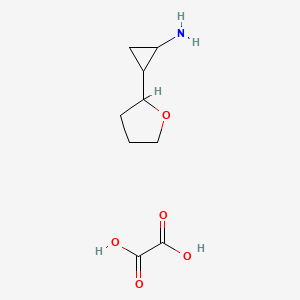
2-(Oxolan-2-yl)cyclopropan-1-amine,oxalicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxolan-2-yl)cyclopropan-1-amine, oxalic acid is a compound with the molecular formula C9H15NO5 It is a combination of 2-(oxolan-2-yl)cyclopropan-1-amine and oxalic acid, forming a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor, followed by the introduction of the oxolan-2-yl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
2-(Oxolan-2-yl)cyclopropan-1-amine, oxalic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tetrahydrofuran-2-yl)cyclopropan-1-amine
- 2-(Oxolan-3-yl)cyclopropan-1-amine
Uniqueness
2-(Oxolan-2-yl)cyclopropan-1-amine, oxalic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H15NO5 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
oxalic acid;2-(oxolan-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H13NO.C2H2O4/c8-6-4-5(6)7-2-1-3-9-7;3-1(4)2(5)6/h5-7H,1-4,8H2;(H,3,4)(H,5,6) |
InChI Key |
HXMJGVYKDQYCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2CC2N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-2-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B13198970.png)
![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine](/img/structure/B13198976.png)
![Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13198980.png)

![tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate](/img/structure/B13198992.png)





![N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)

![7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13199042.png)
